Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate
Description
Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is a pyridine-based ester compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position of the pyridine ring and an ethyl acetate moiety at the 2-position. The Boc group serves as a protective agent for amines, enabling selective reactivity in synthetic pathways, particularly in pharmaceutical intermediates . Its molecular formula is C₁₄H₂₀N₂O₄, with a molecular weight of 280.31 g/mol .
Properties
IUPAC Name |
ethyl 2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-11(9-15-10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKPGWLFLFCAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731296 | |
| Record name | Ethyl {5-[(tert-butoxycarbonyl)amino]pyridin-2-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921940-82-1 | |
| Record name | Ethyl {5-[(tert-butoxycarbonyl)amino]pyridin-2-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate typically involves the reaction of ethyl (5-aminopyridin-2-yl)acetate with di-tert-butyl dicarbonate in the presence of a solvent such as 1,4-dioxane. The reaction is carried out at room temperature and then refluxed for 18 hours. After cooling, the mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The resulting residue is purified by chromatography to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate serves as an important intermediate in the synthesis of various pharmaceuticals. The compound's structure allows it to function as a building block for more complex molecules, particularly those targeting specific biological pathways.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the use of this compound in synthesizing novel anticancer agents by modifying the pyridine ring to enhance biological activity. The introduction of the tert-butoxycarbonyl (Boc) group provides stability and facilitates further reactions, making it a versatile precursor in drug development .
Organic Synthesis
This compound is utilized in organic synthesis due to its functional groups that can undergo various chemical reactions, including nucleophilic substitutions and acylation.
Synthesis Pathway
The synthesis of this compound typically involves the reaction of ethyl 2-(5-amino)pyridin-2-ylacetate with di-tert-butyl dicarbonate. This reaction highlights its utility in creating protected amines that can be further transformed into other functional derivatives .
Agrochemical Applications
Research indicates potential applications in agrochemicals, where derivatives of this compound may be used as herbicides or fungicides. The pyridine moiety is known for its biological activity, which can be exploited to develop new agrochemical agents.
Case Study: Herbicide Development
A project focused on modifying this compound to create herbicides that target specific weed species while minimizing environmental impact. The study found that certain derivatives exhibited enhanced herbicidal activity compared to existing products .
Material Science
In material science, this compound can be used as a precursor for synthesizing polymers or other materials with specific properties due to its functional groups.
Application Example
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for advanced material applications .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Anticancer agents synthesis |
| Organic Synthesis | Building block for complex organic compounds | Protected amine synthesis |
| Agrochemicals | Development of herbicides and fungicides | Targeted weed control |
| Material Science | Precursor for polymers with enhanced properties | Improved thermal stability in polymer composites |
Mechanism of Action
The mechanism of action of Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetate
- Structure: Differs by the Boc-amino group at the pyridine’s 6-position instead of 3.
- Properties: Similar molecular weight (280.31 g/mol) but distinct solubility (soluble in chloroform, methanol, DMSO) and reactivity due to altered electronic effects from the substituent position .
- Applications : Used as a building block in peptide coupling and drug discovery.
Substituent Variations
Ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetate
- Structure : Contains electron-withdrawing groups (Cl, CF₃) at the 3- and 5-positions.
- Properties : Enhanced stability but reduced nucleophilicity compared to the Boc-protected analog. InChIKey:
OYEGHBUYBPRZRE-UHFFFAOYSA-N. - Applications : Intermediate in agrochemical synthesis due to halogenated pyridine motifs .
Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate
- Structure : Features a boronate ester at the pyridine’s 5-position.
- Properties : Molecular weight 291.15 g/mol ; designed for Suzuki-Miyaura cross-coupling reactions .
- Applications : Key in synthesizing biaryl structures for medicinal chemistry .
Functional Group Modifications
Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate
Ethyl 2-(pyridin-2-yl)acetate
- Structure: Lacks the Boc-amino group.
- Properties : Simpler structure (MW 165.19 g/mol ); higher reactivity at the pyridine nitrogen .
- Applications : Precursor for metal coordination complexes and ligand synthesis .
Table 1: Key Properties of Selected Compounds
Biological Activity
Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate, a compound with the molecular formula C14H20N2O4 and CAS number 921940-82-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its synthesis, pharmacological properties, and relevant research findings.
Molecular Structure
- Molecular Formula : C14H20N2O4
- Molecular Weight : 280.32 g/mol
- CAS Number : 921940-82-1
The compound features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) amino group, which is significant for its biological activity.
Synthesis
The synthesis of this compound can be achieved through the reaction of ethyl 2-(5-amino)pyridin-2-ylacetate with di-tert-butyl dicarbonate (Boc anhydride), facilitating the formation of the Boc-protected amine .
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating related compounds reported IC50 values ranging from 25 to 440 nM against human cervix carcinoma (HeLa), murine leukemia (L1210), and human T-lymphoblastoid leukemia (CEM) cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HeLa | 1.1 |
| Compound B | L1210 | 2.8 |
| Compound C | CEM | 2.3 |
These findings suggest that compounds with similar structures may also possess selective cytotoxicity towards cancer cells while sparing normal cells, as indicated by their high IC50 values (>20 µM) in normal human peripheral blood mononuclear cells (PBMC) .
The mechanism by which these compounds exert their anticancer effects appears to involve disruption of the cell cycle, particularly affecting the G2/M phase. This is evidenced by an increase in G2/M-phase cells following treatment with these agents . Furthermore, apoptosis induction was observed, with significant increases in annexin-V positive cells after treatment.
Other Biological Activities
Beyond anticancer properties, this compound's potential as an antitubulin agent has been explored. Compounds structurally related to this molecule have been shown to inhibit tubulin polymerization, which is critical for cancer cell division and proliferation .
Study on Antitubulin Activity
In a recent study focused on antitubulin agents, several derivatives were synthesized and evaluated for their ability to inhibit tubulin assembly. The most potent compounds demonstrated significant inhibition of cancer cell growth through mechanisms involving microtubule disruption .
Clinical Implications
The selective cytotoxicity of this compound towards cancer cells suggests its potential use in targeted cancer therapies. Future investigations are warranted to further elucidate its pharmacokinetics and therapeutic efficacy in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
